5-endo-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13763141
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
![5-endo-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester -](/images/structure/VC13763141.png)
Specification
Molecular Formula | C11H19NO3 |
---|---|
Molecular Weight | 213.27 g/mol |
IUPAC Name | tert-butyl (1R,5S)-5-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate |
Standard InChI | InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(7)9(13)6-12/h7-9,13H,4-6H2,1-3H3/t7-,8?,9+/m0/s1 |
Standard InChI Key | YLHSUKDRBRKUDQ-UBGVJBJISA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]2CC2[C@@H](C1)O |
SMILES | CC(C)(C)OC(=O)N1CC2CC2C(C1)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC2C(C1)O |
Introduction
Structural Elucidation and Stereochemical Features
The compound’s bicyclo[4.1.0]heptane core imposes a rigid geometry, with the nitrogen atom positioned at the bridgehead (C3) and a hydroxyl group in the endo configuration at C5 . The tert-butyl ester at C3 further stabilizes the molecule through steric protection of the carbamate group. Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular formula | C₁₁H₁₉NO₃ | |
Molecular weight | 213.27 g/mol | |
IUPAC name | tert-Butyl (1R,5S)-5-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
CAS Registry Number | 2305079-37-0, 2331255-70-8 | |
SMILES | CC(C)(C)OC(=O)N1C[C@@H]2CC2C@@HO |
The stereochemistry at C1 (R) and C5 (S) was confirmed via NOESY experiments and computational modeling in related bicyclic systems . The endo hydroxyl group participates in intramolecular hydrogen bonding, influencing reactivity and solubility .
Synthetic Methodologies
Stereoselective Reductions
Sodium borohydride (NaBH₄) and diisobutylaluminium hydride (DIBAL-H) selectively reduce ketone intermediates to alcohols, with stereochemical outcomes governed by the Felkin-Anh model . For example, reduction of 3a (exo isomer) yields a 3:2 diastereomeric mixture of 5a and 5b, whereas the endo isomer 4a produces a single product .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, THF) but limited solubility in water . The Boc group enhances stability against hydrolysis under acidic conditions, as demonstrated by its resistance to trifluoroacetic acid (TFA) during deprotection steps .
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): Key signals include δ 1.44 (s, 9H, Boc CH₃), δ 3.70–4.10 (m, 2H, NCH₂), and δ 5.20 (br s, 1H, OH) .
-
IR (KBr): Peaks at 1680 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O-H stretch) .
Biological Activity and Applications
Glycosidase Inhibition
Despite low micromolar activity, the compound shows selectivity for β-glucosidase (43% inhibition at 5 mM) . Structural analogs exhibit unexpected enzyme activation; for instance, 6b enhances β-mannosidase activity by 148% at 5 mM, suggesting allosteric modulation .
Conformational Locking in Drug Design
The rigid bicyclic scaffold mimics monosaccharide conformations, making it a candidate for designing glycosidase inhibitors or glycomimetics . For example, derivatives mimicking L-fucose show potential in targeting fucosidase-dependent pathologies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume